Ethyl Difluorothioacetate

Description

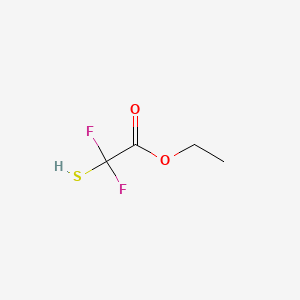

Ethyl difluorothioacetate is a fluorinated organosulfur compound characterized by a thioester functional group (-SC(O)-) with two fluorine atoms at the α-carbon. The compound is notable for its role as a precursor to gem-difluorinated ketones and amides, which are critical building blocks in medicinal and agrochemical chemistry . Its synthesis often involves halogen-exchange reactions (e.g., Halex reaction) starting from dichloroalkyl sulfides, leveraging sulfur's nucleophilicity to introduce fluorine substituents .

The thioester group enhances its reactivity compared to oxygen-based esters, enabling unique transformations such as the formation of silyl acetals and participation in asymmetric catalytic processes . For example, tert-butyl difluorothioacetate (a structural analog) has been used to synthesize 1-trimethylsilyloxy-1-tert-butylthio-2,2-difluoroethene, a key intermediate in antitumor and antiviral nucleoside agents .

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2S/c1-2-8-3(7)4(5,6)9/h9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLQSFIWPSUAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652576 | |

| Record name | Ethyl difluoro(sulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-05-4 | |

| Record name | Ethyl 2,2-difluoro-2-mercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl difluoro(sulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethyl Difluorothioacetate involves several steps. One common method includes the following steps :

Amination Process: Preparation of an intermediate product, dichloroacetyl diethylamine, through an amination process.

Fluorination: Fluorination of dichloroacetyl diethylamine using anhydrous potassium fluoride under the action of a solvent and a phase transfer catalyst to prepare difluoro-acetyl diethylamine.

Esterification: Esterification of difluoro-acetyl diethylamine with ethanol to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfolane as a solvent during the fluorination step, which improves the final yield. The esterification step is carried out directly after fluorination to enhance the production rate .

Chemical Reactions Analysis

Types of Reactions: Ethyl Difluorothioacetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form difluoroacetic acid.

Reduction: Reduction reactions can convert it into different organosulfur compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate in an aqueous medium.

Major Products:

Oxidation: Difluoroacetic acid.

Reduction: Various organosulfur compounds.

Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Ethyl Difluorothioacetate has a wide range of applications in scientific research, including :

Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl Difluorothioacetate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to the presence of fluorine atoms, which can influence the reactivity and stability of the molecule. The thioacetate group also plays a crucial role in its reactivity, particularly in nucleophilic substitution reactions .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

- Sulfur vs. Oxygen : The thioester group in this compound confers higher electrophilicity at the carbonyl carbon compared to oxygen-based esters (e.g., ethyl difluoroacetate), facilitating nucleophilic attacks and enabling reactions with silylating agents (e.g., trimethylchlorosilane) .

- Halogen Substituents : Ethyl dibromofluoroacetate and ethyl iododifluoroacetate exhibit distinct reactivity due to bromine and iodine's leaving-group abilities. Bromine supports radical-based fluorinations, while iodine enables transition-metal-catalyzed cross-couplings .

- Fluorine Effects: The electron-withdrawing nature of fluorine enhances the stability of intermediates (e.g., enolates) and directs regioselectivity in Reformatsky and Claisen condensations .

Biological Activity

Ethyl difluorothioacetate (EDTA) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores the biological activity of EDTA, including its antimicrobial properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and a thioacetate moiety in its structure. The molecular formula is , and its structure can be represented as follows:

Synthesis of this compound

The synthesis of EDTA typically involves the fluorination of thioacetates or related sulfur-containing compounds. Recent studies have demonstrated various methods to synthesize difluorothioacetates, which serve as intermediates in the production of biologically active molecules .

Antimicrobial Properties

Research indicates that EDTA exhibits significant antimicrobial activity. A study focused on the antimicrobial efficacy of various fluorinated compounds, including EDTA, revealed that it possesses potent activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for EDTA against common pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.8 |

These findings highlight the potential of EDTA as a candidate for developing new antimicrobial agents .

The mechanism by which EDTA exerts its antimicrobial effects may involve disruption of bacterial cell membranes and interference with metabolic processes. The presence of fluorine atoms enhances its lipophilicity, allowing better penetration into bacterial cells .

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, EDTA was tested alongside other antimicrobial agents. The results demonstrated that EDTA not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, particularly against resistant strains such as MRSA .

- Toxicological Assessments : Toxicological studies have been conducted to evaluate the safety profile of EDTA. In animal models, exposure to high concentrations resulted in mild toxicity, primarily affecting liver function. However, lower concentrations exhibited no significant adverse effects, suggesting a favorable safety margin for therapeutic applications .

Research Findings

Recent research has expanded our understanding of the biological activities associated with EDTA:

- Antifungal Activity : Preliminary studies suggest that EDTA may also possess antifungal properties, making it a versatile compound in combating various microbial infections .

- Potential in Drug Development : Given its unique structure and biological activity, there is ongoing research into modifying EDTA to enhance its efficacy and reduce toxicity for potential use in pharmaceuticals .

Q & A

Q. What are the standard synthetic routes for Ethyl Difluorothioacetate, and how do reaction conditions influence yield?

this compound is typically synthesized via halogen-exchange (Halex) reactions or Claisen condensation. For example, fluorination of dichloroalkyl sulfides using potassium fluoride under anhydrous conditions achieves high selectivity for difluorothioacetates . Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., acetonitrile or DMF), and stoichiometric ratios of fluorinating agents (e.g., KF or AgF) significantly impact yields. Post-reaction purification via fractional distillation or column chromatography is critical to isolate the product from byproducts like unreacted starting materials or over-fluorinated derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- Gas Chromatography (GC) : Purity assessment (>98% by GC) and identification of volatile impurities .

- NMR Spectroscopy : NMR (δ –110 to –120 ppm for CF groups) and NMR (triplet for –SCH at δ 3.1–3.3 ppm) confirm structural integrity .

- Mass Spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., m/z 166.12 for CHFOS) and fragmentation patterns .

- Refractometry/IR : Refractive index (~1.35) and IR absorption bands (C=O at ~1750 cm, C–F at ~1200 cm) validate functional groups .

Q. What safety protocols are essential when handling this compound?

- Risk Assessment : Conduct a pre-experiment hazard analysis, referencing guidelines like ACS’s Hazard Assessment in Research Laboratories .

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Storage : Store in sealed containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation .

- Waste Disposal : Neutralize with aqueous bicarbonate before disposal in halogenated waste streams .

Q. How should researchers address stability and storage challenges for this compound?

this compound is moisture-sensitive. Stabilize by adding molecular sieves (3Å) to storage containers and avoid prolonged exposure to light. Degradation products (e.g., thiocarboxylic acids) can be monitored via periodic GC analysis. For long-term stability, store in amber vials under inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing CF and thioester groups activate the α-carbon for nucleophilic attack. Kinetic studies using DFT calculations suggest a two-step mechanism: (1) nucleophile (e.g., alkoxide) attack at the α-carbon, forming a tetrahedral intermediate, and (2) thiolate elimination. Steric effects from the ethyl group and solvent polarity (e.g., DMSO vs. THF) influence transition-state energetics .

Q. How can computational modeling optimize fluorination efficiency in this compound synthesis?

Molecular dynamics simulations (e.g., Gaussian or ORCA) predict fluorination pathways by analyzing activation barriers for halogen-exchange reactions. Parameters like solvent dielectric constant and fluoride ion solvation energy are modeled to identify optimal conditions (e.g., KF in DMF achieves 85% yield vs. 65% in acetonitrile) .

Q. How to resolve contradictory data in spectroscopic characterization of fluorinated byproducts?

- Cross-Validation : Combine NMR with X-ray crystallography to distinguish regioisomers.

- Isotopic Labeling : Use -labeled starting materials to track unexpected side reactions.

- Statistical Analysis : Apply principal component analysis (PCA) to GC-MS datasets to identify outlier peaks .

Q. What strategies enable selective functionalization of this compound’s thioester group?

Q. How does this compound compare to its fluorinated analogs (e.g., ethyl difluoroacetate) in reactivity?

The thioester group lowers the LUMO energy compared to esters, enhancing electrophilicity. For example, this compound reacts with Grignard reagents 3× faster than ethyl difluoroacetate. However, thioesters are more prone to hydrolysis, requiring stringent anhydrous conditions .

Q. What catalytic systems improve atom economy in large-scale syntheses of this compound derivatives?

Bifunctional catalysts (e.g., Pd/phosphine complexes) enable one-pot fluorination and coupling. For instance, Pd(OAc) with Xantphos achieves 92% yield in synthesizing difluorothioacetate-based pyrazole carboxylates, minimizing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.